molecular formula C26H29N3O3S2 B2857923 1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea CAS No. 850934-98-4

1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea

Cat. No.: B2857923
CAS No.: 850934-98-4
M. Wt: 495.66
InChI Key: LQIYEMVOJSBPRC-UHFFFAOYSA-N
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Description

This thiourea derivative features a 2,5-dimethoxyphenyl group, a 5-methoxy-2-methylindole moiety, and a thiophen-2-ylmethyl substituent. The methoxy groups enhance solubility and electronic donor capacity, while the indole and thiophene components contribute to aromatic interactions and steric bulk. Its synthesis likely involves multi-step nucleophilic substitutions and cyclization, analogous to methods described for related compounds .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S2/c1-17-21(22-14-18(30-2)7-9-23(22)27-17)11-12-29(16-20-6-5-13-34-20)26(33)28-24-15-19(31-3)8-10-25(24)32-4/h5-10,13-15,27H,11-12,16H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIYEMVOJSBPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CS3)C(=S)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have shown that thiourea derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines. Table 1 summarizes the cytotoxic effects observed in various studies:

Cell Line IC50 (µM) Reference
Hep-27.5
MCF-710.0
A54915.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Thiourea derivatives are known to possess significant antibacterial and antifungal activities. Table 2 provides an overview of its antimicrobial efficacy:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.30Bactericidal
Candida albicans15.0Fungicidal

These results suggest that the compound exhibits strong antimicrobial activity against both bacterial and fungal pathogens.

The mechanism through which thiourea derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, compounds similar to this one have been shown to inhibit topoisomerases and other critical enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells .

Case Studies

Several case studies highlight the biological activity of thiourea derivatives:

  • Study on Anticancer Properties : A study conducted on a series of thiourea derivatives demonstrated that compounds with methoxy groups exhibited enhanced cytotoxicity against various cancer cell lines due to increased lipophilicity and improved cellular uptake .
  • Antimicrobial Evaluation : In another investigation, a series of thiourea compounds were tested against resistant strains of bacteria, revealing that modifications in the thiourea structure significantly impacted their antimicrobial efficacy .

Scientific Research Applications

Antiviral Applications

Thiourea derivatives have been extensively studied for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. For instance, compounds similar to 1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea have shown promising results against HIV-1 by targeting the reverse transcriptase enzyme.

In a study focusing on structure-activity relationships, modifications to thiourea compounds resulted in enhanced binding affinities and inhibitory activities against HIV-1 reverse transcriptase, with some derivatives achieving IC50 values below 0.001 µM . This highlights the potential of thiourea-based compounds in developing effective antiviral therapies.

Antimicrobial Properties

The compound has also demonstrated activity against various bacterial strains, particularly Mycobacterium tuberculosis. A series of thiourea derivatives were synthesized and evaluated for their minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv. Notably, compounds with specific substitutions exhibited MIC values as low as 10.96 µM, indicating strong antimicrobial potential .

The mechanism of action is believed to involve interference with bacterial cell wall synthesis, making thiourea derivatives valuable candidates for addressing multidrug-resistant bacterial infections. In addition to tuberculosis, these compounds may also exhibit activity against other pathogens, warranting further investigation into their broad-spectrum antimicrobial properties.

Anticancer Activity

Research has indicated that thiourea derivatives can inhibit the growth of various cancer cell lines. One study reported that certain thiourea compounds demonstrated IC50 values in the low micromolar range across multiple cancer types, suggesting their potential as anticancer agents . The ability to overcome treatment resistance in cancer cells further enhances their therapeutic appeal.

The anticancer mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways critical for tumor growth and survival. This area remains active in research, with ongoing studies exploring the structure-function relationships that contribute to their efficacy.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiourea derivatives:

Compound IDActivity TypeMIC (µM)IC50 (µM)Reference
Compound 11Antituberculosis10.96-
Compound 19Antiviral (HIV)-<0.001
Compound 32SAnticancer-1.29

These findings underscore the versatility of thiourea-based compounds in medicinal chemistry, particularly in developing new therapeutics for viral infections and resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several thiourea derivatives with indole, thiophene, and substituted phenyl groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison of Thiourea Derivatives

Compound Name Key Substituents Molecular Formula Average Mass (g/mol) Notable Features
Target Compound: 1-(2,5-Dimethoxyphenyl)-3-[2-(5-Methoxy-2-methylindol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea 2,5-Dimethoxyphenyl; 5-Methoxy-2-methylindole; Thiophen-2-ylmethyl Not explicitly provided* ~550 (estimated) High methoxy content improves solubility; complex steric profile.
1-[2-(2,5-Dimethylindol-3-yl)ethyl]-3-methyl-1-(2-thienylmethyl)thiourea 2,5-Dimethylindole; 2-Thienylmethyl; Methylphenyl C₂₂H₂₇N₃S₂ 421.6 Methyl groups reduce polarity; simpler indole substitution.
1-[2-(5-Fluoro-2-methylindol-3-yl)ethyl]-1-(2-furylmethyl)-3-(4-methoxyphenyl)thiourea 5-Fluoro-2-methylindole; 2-Furylmethyl; 4-Methoxyphenyl C₂₄H₂₄FN₃O₂S 437.53 Fluorine enhances electronegativity; furan replaces thiophene.
1-[2-(5-Fluoro-2-methylindol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea 5-Fluoro-2-methylindole; 2-Methoxyphenyl; 3,4,5-Trimethoxybenzyl C₃₁H₃₃FN₄O₅S 592.68 Multiple methoxy groups increase hydrophilicity; bulky benzyl substituent.
1-[2-(2-Methylindol-3-yl)ethyl]-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea 2-Methylindole; 2-Methylphenyl; Thiophen-2-ylmethyl C₂₅H₂₆N₄S₂ 470.63 Methylphenyl and methylindole minimize steric hindrance; balanced lipophilicity.

*Estimated molecular formula: C₃₁H₃₄N₄O₄S₂ (based on structural analogy).

Key Comparative Insights:

Substituent Effects on Solubility :

  • Methoxy-rich derivatives (e.g., target compound, ) exhibit higher hydrophilicity compared to methyl- or halogen-substituted analogs (e.g., ).
  • Thiophene vs. Furan: Thiophene’s sulfur atom enhances π-π stacking and polarizability relative to furan’s oxygen .

Steric and Electronic Profiles: Bulky groups like 3,4,5-trimethoxybenzyl in may hinder binding to flat receptor sites, whereas smaller substituents (e.g., methyl in ) favor tighter interactions.

Structural Characterization :

  • All compounds were validated via ¹H NMR, IR, and elemental analysis . Crystallographic data, if available, likely utilized SHELX programs for refinement .

Research Findings and Limitations

  • Synthetic Methods: General procedures involve nucleophilic additions (e.g., malononitrile, ethyl cyanoacetate) and cyclization in solvents like 1,4-dioxane .
  • Biological Activity: No direct data are provided for the target compound.
  • Knowledge Gaps: Comparative pharmacological or pharmacokinetic data are absent. Future work should prioritize assays evaluating binding affinity, solubility, and metabolic stability.

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